

Key research applications of ZM241385-d7 in neuroscience

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Compound of Interest

Compound Name: ZM241385-d7

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An In-depth Technical Guide to the Core Research Applications of **ZM241385-d7** in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key research applications of ZM241385, a potent and highly selective adenosine A2A receptor antagonist, and its deuterated form, **ZM241385-d7**, in the field of neuroscience. **ZM241385-d7** is frequently utilized in studies requiring mass spectrometry-based quantification due to its distinct mass-to-charge ratio, while exhibiting similar pharmacological properties to its non-deuterated counterpart.

Mechanism of Action

ZM241385 is a non-xanthine antagonist that binds with high affinity to the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs protein, and its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][2][3][4]} By blocking the binding of endogenous adenosine to the A2A receptor, ZM241385 inhibits this signaling cascade.^{[1][3][4]} The A2A receptor can also signal through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK).^{[1][3]}

Quantitative Data: Binding Affinity and Selectivity

ZM241385 exhibits high affinity for the adenosine A2A receptor and significant selectivity over other adenosine receptor subtypes. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Binding Affinity of ZM241385 for Adenosine A2A Receptors

Preparation	Radioligand	Parameter	Value	Reference
Rat Pheochromocytoma Cell Membranes	[3H]5'-N-ethylcarboxamidoadenosine (NECA)	pIC50	9.52	[5] [6]
Rat Striatum Membranes	[3H]ZM241385	Kd	0.14 nM	[7]
CHO Cell Membranes (expressing rat A2A receptors)	[3H]ZM241385	Kd	0.23 nM	[7]
Human A2A-StaR2-bRIL	[3H]-ZM241385	Ki	0.35 nM	[8]
Human A2A Receptor (expressed in HEK293 cells)	[3H]ZM241385	Ki	Subnanomolar range	[9]

Table 2: Selectivity of ZM241385 for Adenosine Receptor Subtypes

Receptor Subtype	Preparation	Parameter	Value	Fold Selectivity (vs. A2A)	Reference
A1	Rat Cerebral Cortex Membranes	pIC50	5.69	~1000	[5]
A2B	Guinea-pig Aorta	pA2	7.06	~91	[5]
A3	Cloned Rat A3 Receptors (in CHO cells)	pIC50	3.82	>500,000	[5]

Key Research Applications in Neuroscience

Neurodegenerative Diseases

- Parkinson's Disease: A primary application of ZM241385 is in the study of Parkinson's disease.[\[10\]](#)[\[11\]](#) A2A receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors and modulate dopaminergic signaling. Antagonism of A2A receptors has been investigated as a non-dopaminergic therapeutic approach for Parkinson's disease.[\[11\]](#)
- Alzheimer's Disease: Research suggests that A2A receptor blockade may be neuroprotective in the context of Alzheimer's disease.[\[12\]](#)[\[13\]](#) Studies have shown that ZM241385 can attenuate amyloid- β (A β)-induced neuronal death and synaptic loss in cultured neurons.[\[12\]](#)

Neuroinflammation

ZM241385 is a valuable tool for investigating the role of A2A receptors in neuroinflammation. A2A receptors are expressed on microglia and other immune cells, and their activation can modulate inflammatory responses.[\[14\]](#)[\[15\]](#) Studies have utilized ZM241385 to demonstrate that A2A receptor antagonism can reduce the activation of microglia and downregulate the expression of pro-inflammatory cytokines.[\[15\]](#)[\[16\]](#)

Cerebral Ischemia

In models of cerebral ischemia, such as oxygen-glucose deprivation (OGD), ZM241385 has been shown to be neuroprotective.^{[17][18]} It can delay the onset of anoxic depolarization, a key event in ischemic neuronal injury, and improve neuronal survival.^{[17][18]}

PET Imaging

Radiolabeled analogs of ZM241385 are used as positron emission tomography (PET) tracers for in vivo imaging of A2A receptors in the brain.^{[19][20][21]} This allows for the non-invasive study of A2A receptor distribution and density in both healthy and diseased states.^[22]

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor.

- **Membrane Preparation:** Homogenize tissue (e.g., rat striatum) or cells expressing the A2A receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
- **Incubation:** In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [³H]ZM241385), and varying concentrations of the unlabeled test compound (e.g., ZM241385).
- **Equilibrium:** Incubate the mixture to allow the binding to reach equilibrium. The incubation time will depend on the specific radioligand and temperature.^[7]
- **Separation:** Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the

IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

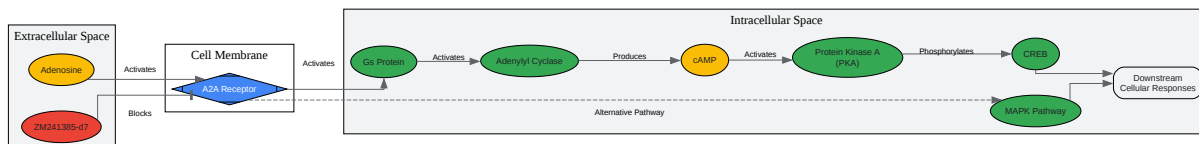
In Vitro Autoradiography (General Protocol)

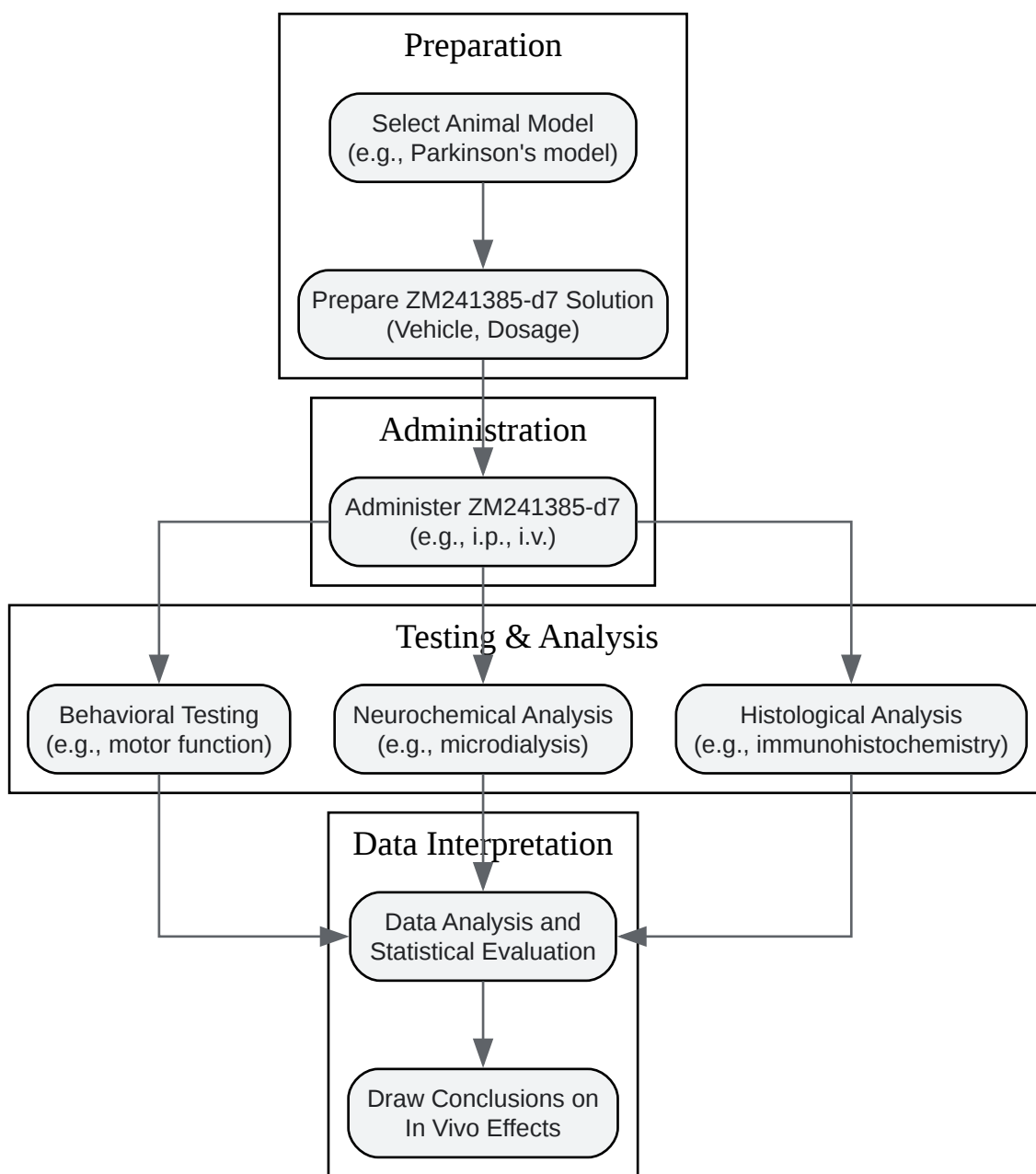
This protocol describes a general method for visualizing the distribution of A2A receptors in brain sections.

- Tissue Preparation: Prepare cryosections of the brain tissue of interest.[\[19\]](#)
- Pre-incubation: Thaw and dry the sections, then pre-incubate them in a buffer, often containing adenosine deaminase to remove endogenous adenosine.[\[19\]](#)
- Incubation: Incubate the sections with a radiolabeled A2A receptor ligand (e.g., $[18F]$ FLUDA, a ZM241385 analog).[\[19\]](#) For determining non-specific binding, co-incubate some sections with a high concentration of an unlabeled antagonist like ZM241385.[\[19\]](#)
- Washing: Wash the sections in cold buffer to remove unbound radioligand.
- Exposure: Dry the sections and expose them to a phosphor imager plate or autoradiographic film.[\[19\]](#)
- Analysis: Scan the plate or film and analyze the resulting images to visualize the density and distribution of the radioligand binding sites.[\[19\]](#)

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway





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